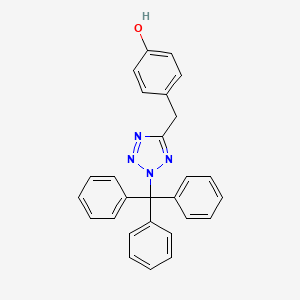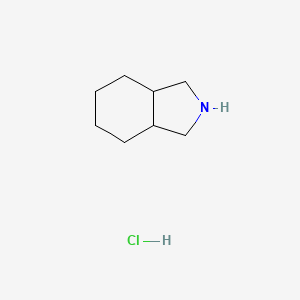
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10ClN3O2 . It has a molecular weight of 263.68 . This compound is in solid form and has a melting point between 140 - 142°C .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate and similar compounds has been described in several studies . For instance, one study described the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities . Another study focused on the synthetic approaches applied in preparing pharmacologically active decorated diazines .Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not detailed in the search results, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate was shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a solid compound with a melting point between 140 - 142°C . It has a molecular weight of 263.68 and a molecular formula of C12H10ClN3O2 .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, utilizes hybrid catalysts for the development of various derivatives. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The broad catalytic applications facilitated by these hybrid catalysts contribute significantly to the development of lead molecules with potential therapeutic uses (Parmar, Vala, & Patel, 2023).
Anticancer Applications
Pyrimidine-based scaffolds exhibit diverse pharmacological activities, with anticancer activity being one of the most extensively explored. These scaffolds have shown potential in interacting with various enzymes, targets, and receptors, indicating their versatility in anticancer applications. Significant research and patent literature highlight the ongoing interest in pyrimidine-based anticancer agents, underscoring their potential as future drug candidates (Kaur et al., 2014).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of quinazoline and pyrimidine derivatives in optoelectronic applications highlights the importance of ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate as a precursor in synthesizing these advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, derived from pyrimidine analogs, plays a crucial role in drug discovery. This scaffold has displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold provide insights for the development of potential drug candidates, underscoring the significance of pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).
Safety and Hazards
Direcciones Futuras
While specific future directions for the study of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not provided in the search results, the compound’s potential biological activities suggest it could be further explored in the field of medicinal chemistry. For instance, similar compounds have shown promising anti-fibrotic activities , suggesting potential applications in the treatment of fibrotic diseases.
Propiedades
IUPAC Name |
ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQJBGFNQPEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)

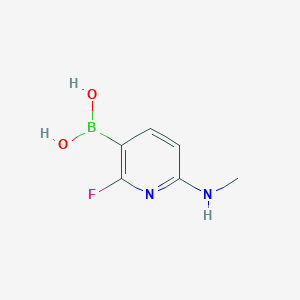
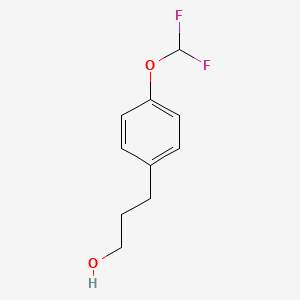
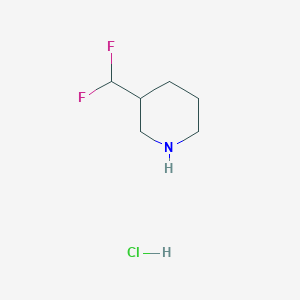

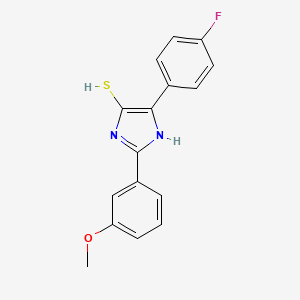
![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)
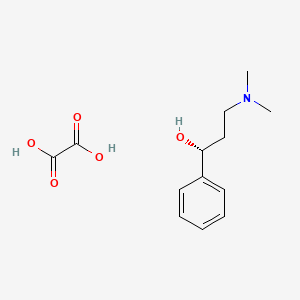
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)


